molecular formula C17H15NO B14414956 (3Z)-3-benzylidene-1-phenylpyrrolidin-2-one CAS No. 85175-05-9

(3Z)-3-benzylidene-1-phenylpyrrolidin-2-one

Cat. No.: B14414956
CAS No.: 85175-05-9
M. Wt: 249.31 g/mol
InChI Key: DPIOBXNFAFLFIM-SQFISAMPSA-N
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Description

(3Z)-3-benzylidene-1-phenylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a benzylidene group attached to the third position of the pyrrolidinone ring and a phenyl group attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-benzylidene-1-phenylpyrrolidin-2-one typically involves the condensation of benzaldehyde with 1-phenylpyrrolidin-2-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene group. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-benzylidene-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The phenyl and benzylidene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce benzyl derivatives.

Scientific Research Applications

(3Z)-3-benzylidene-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3Z)-3-benzylidene-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-benzylidene-1-phenylpyrrolidin-2-one: shares structural similarities with other benzylidene and pyrrolidinone derivatives.

    (3Z,6Z,9Z)-Trienes: These compounds have similar conjugated systems and are studied for their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzylidene and phenyl groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

85175-05-9

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

(3Z)-3-benzylidene-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C17H15NO/c19-17-15(13-14-7-3-1-4-8-14)11-12-18(17)16-9-5-2-6-10-16/h1-10,13H,11-12H2/b15-13-

InChI Key

DPIOBXNFAFLFIM-SQFISAMPSA-N

Isomeric SMILES

C\1CN(C(=O)/C1=C\C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CN(C(=O)C1=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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